molecular formula C16H17ClN2O4S B2573273 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1396874-19-3

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide

Cat. No.: B2573273
CAS No.: 1396874-19-3
M. Wt: 368.83
InChI Key: CUWDFYPJNCKQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a thiophene ring, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Intermediate Amine: The starting material, 5-chloro-2-methoxyaniline, undergoes a reaction with an appropriate reagent to introduce the hydroxypropyl group.

    Coupling with Thiophene Derivative: The intermediate amine is then coupled with a thiophene derivative under suitable conditions to form the desired product.

    Final Amidation: The final step involves the amidation reaction, where the intermediate product is reacted with ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting key pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(phenyl)propyl]ethanediamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(furan-2-yl)propyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide may confer unique electronic properties and reactivity compared to its analogs. This could result in different biological activities and applications.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-11-8-10(17)5-6-12(11)23-2/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWDFYPJNCKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.